molecular formula C18H16N2O2S B2516948 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-60-9

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

Cat. No.: B2516948
CAS No.: 477872-60-9
M. Wt: 324.4
InChI Key: VDPSZTZMXHJHPN-UHFFFAOYSA-N
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Description

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine: is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methoxy group at the 5th position, a methoxyphenylsulfanyl group at the 4th position, and a phenyl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyphenylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.

Industry:

    Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides.

    Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenylsulfanyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity .

Comparison with Similar Compounds

  • 4-Methoxy-2-[(4-methoxyphenyl)sulfanyl]pyrimidine
  • 5-Methoxy-2-[(4-methoxyphenyl)sulfanyl]pyrimidine
  • 4-[(2-Methoxyphenyl)sulfanyl]-2-phenylpyrimidine

Uniqueness: 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is unique due to the specific positioning of the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and phenyl groups in specific positions on the pyrimidine ring can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structure which includes a methoxy group and a sulfanyl group attached to a phenyl ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2S. Its structural features contribute significantly to its biological activity, enabling interactions with various biological targets such as enzymes and receptors.

Property Value
Molecular FormulaC17H18N2O2S
Molecular Weight306.40 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in metabolic pathways. The methoxy and sulfanyl groups enhance binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant effects. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

One of the notable pharmacological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired.

Table 1: Enzyme Inhibition Potency

Enzyme IC50 (μM) Reference
AcetylcholinesteraseNot specified
COX-2 (Comparative)0.04 ± 0.09

Case Studies and Research Findings

Research into similar pyrimidine derivatives has shown promising results regarding their biological activities:

  • Anti-inflammatory Activity : Compounds structurally similar to this compound have demonstrated potent anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values reported for these compounds were comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Activity : Various studies have evaluated the antimicrobial properties of pyrimidine derivatives, showing significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-releasing substituents has been linked to enhanced antimicrobial efficacy .
  • Structure–Activity Relationships (SAR) : Investigations into the SAR of pyrimidine derivatives reveal that specific substitutions at various positions on the pyrimidine ring can significantly affect their biological activity, including enzyme inhibition and antimicrobial properties .

Future Directions

Further research is warranted to elucidate the exact mechanisms of action of this compound and to explore its therapeutic potential across various disease models. Studies focusing on pharmacokinetics, toxicity, and long-term effects will be crucial for advancing this compound into clinical applications.

Properties

IUPAC Name

5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-21-14-10-6-7-11-16(14)23-18-15(22-2)12-19-17(20-18)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSZTZMXHJHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326376
Record name 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477872-60-9
Record name 5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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